molecular formula C18H21N3O3 B13092542 2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide CAS No. 919107-00-9

2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide

Cat. No.: B13092542
CAS No.: 919107-00-9
M. Wt: 327.4 g/mol
InChI Key: ZBPKDUALCJETHX-UHFFFAOYSA-N
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Description

2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Attachment of the Furan-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the furan-2-ylmethyl group is attached to the nitrogen atom of the indazole core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine: Known for its TLR7 agonistic activity.

    N6-(4-methoxybenzyl) analogues: Exhibits increased potency in certain biological assays.

    N6-(furan-2-ylmethyl) analogues: Demonstrates significant biological activity.

Uniqueness

2-Butyl-N-(furan-2-ylmethyl)-3-methoxy-2H-indazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its furan-2-ylmethyl group, in particular, contributes to its enhanced biological activity compared to other similar compounds .

Properties

CAS No.

919107-00-9

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

2-butyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-3-4-9-21-18(23-2)15-8-7-13(11-16(15)20-21)17(22)19-12-14-6-5-10-24-14/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,19,22)

InChI Key

ZBPKDUALCJETHX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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